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molecular formula C10H7BrN2O B8703654 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR

6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR

Cat. No. B8703654
M. Wt: 251.08 g/mol
InChI Key: GFILGMIQBKYOGI-UHFFFAOYSA-N
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Patent
US08329711B2

Procedure details

2,6-dibromopyridine (4.74 g), 2-hydroxypyridine (2.85 g), potassium carbonate (4.15 g) and N-methylpyrrolidone (1 mL) were stirred at 150° C. for 6 hours. The reaction solution was cooled to room temperature, then ethyl acetate and aqueous sodium hydrogencarbonate solution were added thereto, the insoluble matter was removed through Celite filtration, and the organic layer was separated. This was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to give the entitled compound as a white solid (1.63 g).
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+]>C(OCC)(=O)C.CN1CCCC1=O>[Br:8][C:4]1[N:3]=[C:2]([N:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]2=[O:9])[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
2.85 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed through Celite filtration
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
This was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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